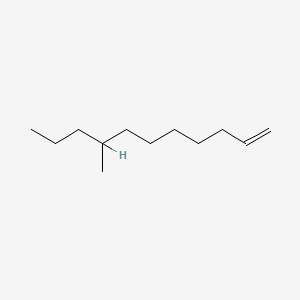

8-Methyl-1-undecene

Description

Overview of Branched Alkenes in Organic and Biological Systems

Alkenes, defined by the general formula CnH2n for acyclic monoenes, are a vital class of hydrocarbons in both synthetic chemistry and biological systems wikipedia.org. The carbon-carbon double bond imparts a degree of unsaturation, rendering alkenes more reactive than their saturated alkane counterparts, primarily through addition reactions wikipedia.orgalgoreducation.comlibretexts.orglibretexts.org. This enhanced reactivity makes them versatile building blocks in organic synthesis, serving as precursors for a wide array of industrially important materials such as plastics, polymers, resins, and synthetic fibers algoreducation.comquora.com. Ethylene (B1197577) and propylene (B89431), for example, are key monomers in the production of polyethylene (B3416737) and polypropylene, respectively algoreducation.com.

In biological systems, alkenes are equally significant. They are integral components in the synthesis of hormones and vitamins algoreducation.comlibretexts.org. Furthermore, alkenes are involved in cell membrane structure and function, hormone synthesis, and fatty acid metabolism ontosight.ai. Many natural products, including terpenes, are derived from alkene structures libretexts.orgopenstax.org. The biosynthesis of alkenes within organisms is a complex enzymatic process, often involving pathways related to fatty acid metabolism, and plays roles in ecological interactions and physiological signaling ontosight.aibiofueljournal.com. The presence of branching in alkenes can influence their physical properties, such as melting and boiling points, due to changes in molecular symmetry and surface area masterorganicchemistry.com.

Significance of 8-Methyl-1-undecene as a Research Target

This compound, an alkene featuring a methyl group at the eighth carbon position along an eleven-carbon chain with a terminal double bond, represents a specific example of a branched alkene with emerging research relevance. Its chemical identity is well-established, with a defined molecular structure and associated physical and chemical properties that are crucial for its characterization and application in research.

Key Properties of this compound

| Property | Value | Notes |

| Chemical Name | This compound | |

| Synonyms | 8-methylundec-1-ene, 1-Undecene (B165158), 8-methyl- | nih.govebi.ac.uk |

| CAS Number | 74630-40-3 | nih.govebi.ac.ukchemeo.comepa.govnist.gov |

| Molecular Formula | C12H24 | nih.govebi.ac.ukepa.govnist.gov |

| Molecular Weight | 168.32 g/mol | Computed by PubChem nih.gov; 168.324 guidechem.com; 168.3190 nist.gov |

| IUPAC Name | 8-methylundec-1-ene | nih.govebi.ac.uk |

| SMILES | C=CCCCCCC(CCC)C | ebi.ac.uk |

| Kovats Retention Index | 1124 (standard polar) | Used in Gas Chromatography nih.govnist.gov |

| LogP (octanol/water) | 5.9 (computed) | Indicates lipophilicity nih.govthegoodscentscompany.com |

The significance of this compound in research stems from several areas:

Natural Occurrence and Volatile Profiles: this compound has been identified as a component in natural sources. It has been reported in various Vaccinium species, including Vaccinium virgatum, Vaccinium ashei, and Vaccinium corymbosum, suggesting a role in the volatile profiles of these plants nih.gov. Furthermore, it has been detected as a contributor to the odor of wood, described with descriptors such as "paint" and "dirt" mdpi.com. This presence in natural matrices makes it relevant for studies in metabolomics, plant science, and environmental chemistry.

Analytical Chemistry Standard: Its well-defined properties, including its Kovats Retention Index (1124), establish its utility as a standard in gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) analyses nih.govnist.gov. This is critical for the accurate identification and quantification of volatile organic compounds in complex mixtures.

Organic Synthesis Applications: As a terminal alkene with a branched structure, this compound possesses reactive sites that lend themselves to various synthetic transformations. It can serve as a starting material for reactions such as hydrohalogenation, hydration, and polymerization, allowing for the synthesis of more complex molecules or functionalized derivatives smolecule.com. Studies on related branched alkenes, such as 2-methyl-1-undecene (B103759), have explored their reactivity in alkylation reactions, noting the potential for hydrodimer formation uni-oldenburg.de.

Biological Activity and Formulations: In a study investigating the insecticidal properties of Clerodendrum capitatum extracts, this compound was identified as a component of an active herbal formulation researchgate.netoup.com. This finding suggests a potential role, either directly or indirectly, in biological activity, warranting further investigation into its specific interactions or contributions within such complex mixtures.

The research surrounding this compound, therefore, spans its characterization as an analytical standard, its presence in natural volatile emissions, and its potential utility as a synthetic intermediate, highlighting its multifaceted significance in contemporary chemical and biological research.

Compound List:

this compound

Ethylene

Propylene

Myrcene

α-Pinene

Humulene

β-Santalene

2-Heptanone, 3-methyl

Hexahydrofarnesyl acetone (B3395972)

3-Dodecen-1-al

1-Tetradecene

dl-Isopulegol

Furan, 2-pentyl

7-(3-Oxobutyl)-2,2,6-trimethylcycloheptanone

5,9-Dimethylundec-1-ene

3-Ethyl heptan-3-ol

1-Octadecene

R-(+)-3-Isopropyl-6-Oxoheptanoic acid

5,8-Tridecanedione

Octanoic acid

2-Methyl-1-undecene

Structure

2D Structure

3D Structure

Properties

CAS No. |

74630-40-3 |

|---|---|

Molecular Formula |

C12H24 |

Molecular Weight |

168.32 g/mol |

IUPAC Name |

8-methylundec-1-ene |

InChI |

InChI=1S/C12H24/c1-4-6-7-8-9-11-12(3)10-5-2/h4,12H,1,5-11H2,2-3H3 |

InChI Key |

KUIGECHVOHJTNQ-UHFFFAOYSA-N |

SMILES |

CCCC(C)CCCCCC=C |

Canonical SMILES |

CCCC(C)CCCCCC=C |

Origin of Product |

United States |

Natural Occurrence and Biological Context of 8 Methyl 1 Undecene

Isolation and Characterization from Natural Sources

Research has documented the presence of 8-Methyl-1-undecene in several plant species, often as part of complex essential oil or extract compositions.

Identification in Plant Extracts and Botanical Formulations

Characterization in Andropogon virginicus ExtractsAndropogon virginicus, an invasive weed, has been studied for its phytochemical profile. Gas chromatography-mass spectrometry (GC-MS) analysis of its hexane (B92381) extract indicated the presence of this compound among other dominant compounds such as palmitic acid, γ-sitosterol, and phytolresearchgate.netnih.govresearchgate.net. While specific quantification for this compound in Andropogon virginicus extracts was not detailed in the provided search results, its identification suggests its presence within the plant's volatile or lipophilic fractionsresearchgate.netnih.govresearchgate.net.

While the direct identification of this compound as a microbial VOC was not explicitly detailed in the provided search results, the broader context of microbial volatile organic compounds (mVOCs) is relevant. Research indicates that microorganisms produce a diverse array of VOCs, including alkenes, ketones, and sulfur-containing compounds, which play roles in inter-organismal communication, plant defense, and antagonism against pathogens frontiersin.orgmdpi.commdpi.comunavarra.esresearchgate.net. For instance, studies have identified compounds like 1-undecene (B165158) and dimethyl disulfide (DMDS) as significant microbial volatiles with various biological activities frontiersin.orgmdpi.commdpi.comunavarra.esresearchgate.net. The presence of similar alkene structures in plant-derived sources suggests a potential for their occurrence in microbial metabolisms as well, though specific documentation for this compound in this context requires further investigation beyond the provided snippets.

Occurrence as Microbial Volatile Organic Compounds (VOCs)

Secretion by Trichoderma harzianum Liquid Cultures

While Trichoderma harzianum is known to produce a variety of volatile organic compounds (VOCs) that play roles in biological control and inter-species interactions researchgate.netnih.gov, specific reports directly linking the secretion of this compound from Trichoderma harzianum liquid cultures were not found in the provided literature. Research on Trichoderma species often focuses on their antagonistic properties mediated by secreted metabolites, which can include a broad spectrum of organic compounds researchgate.netnih.gov. However, the direct identification of this compound as a secreted product of T. harzianum in liquid cultures is not explicitly detailed in the available search results.

Association with Wood Odor Profiles

This compound has been identified as a component contributing to the complex odor profiles of wood mdpi.comresearchgate.net. Gas chromatography-olfactometry (GC-O) analyses of wood samples, such as poplar and rubberwood, have detected this compound among numerous volatile organic compounds mdpi.comresearchgate.net. These studies indicate that while many wood-emitted VOCs contribute to characteristic aromas, some, including this compound, can be described with unpleasant odor descriptors, such as "stinky" or "leather-like," and may originate from the thermos-oxidation of wood components mdpi.comresearchgate.net. In one analysis of wood-plastic composites, this compound was identified as a compound contributing to the odor, even at low concentrations mdpi.com.

Biosynthetic Pathways and Enzymatic Mechanisms

The microbial biosynthesis of terminal alkenes, including analogs of 1-undecene, is primarily achieved through the enzymatic conversion of fatty acids. Several enzyme families have been characterized for their roles in this process.

Microbial Biosynthesis of Terminal Alkenes (including 1-undecene analogs)

Microorganisms synthesize terminal alkenes, such as 1-undecene, predominantly through the oxidative decarboxylation of free fatty acids (FFAs) sdu.edu.cnpnas.orgoup.comoup.compnas.orgresearchgate.netresearchgate.net. This process involves the removal of the carboxyl group from a fatty acid molecule, typically yielding an alkene with one less carbon atom and carbon dioxide as a byproduct scispace.comasm.org. Medium-chain fatty acids (MCFAs), generally ranging from C10 to C14, are common precursors for the biosynthesis of medium-chain alkenes (MCAs) like 1-undecene pnas.orgnih.gov. Various enzymes, including cytochrome P450 enzymes (like OleT) and nonheme iron oxidases (like UndA and UndB), have been identified as key players in these pathways sdu.edu.cnoup.comoup.comresearchgate.netresearchgate.net.

Discovery and Characterization of the UndA Enzyme Family

The UndA enzyme family represents a significant discovery in the field of microbial alkene biosynthesis. UndA enzymes are characterized as soluble, nonheme iron-dependent oxidases that convert medium-chain fatty acids (C10–C14) into their corresponding terminal alkenes sdu.edu.cnpnas.orgpnas.orgresearchgate.netresearchgate.netnih.gov. These enzymes are notable for being the first characterized examples of nonheme diiron-dependent oxidases involved in this transformation researchgate.netacs.org. UndA enzymes utilize a dinuclear iron cluster as their catalytic cofactor, which activates oxygen to facilitate the decarboxylation reaction acs.org. The undA gene is conserved across numerous Pseudomonas species, indicating its widespread role in the biosynthesis of compounds like 1-undecene within this genus pnas.orgoup.comoup.compnas.org.

Elucidation of Oxidative Decarboxylation Mechanisms

The mechanism by which fatty acids are converted to terminal alkenes via oxidative decarboxylation has been elucidated for several enzyme systems. For cytochrome P450 enzymes like OleT, the process involves the activation of hydrogen peroxide by the heme iron center to form a high-valent iron-oxo species (Compound I) scispace.comasm.orgnih.govnih.gov. This intermediate is believed to abstract a hydrogen atom from the fatty acid substrate, initiating a radical-based mechanism. While archetypal P450 hydroxylations involve oxygen rebound, OleT's decarboxylation pathway appears to diverge, potentially involving a stable Compound II intermediate and substrate radical decomposition to release CO2 and form the alkene scispace.comnih.govnih.gov.

For nonheme iron enzymes like UndA, the mechanism involves a dinuclear iron cluster that activates oxygen. Studies suggest that UndA catalyzes the oxidative decarboxylation of fatty acids through a process that may involve β-hydrogen abstraction from the fatty acid substrate, leading to the release of CO2 and the formation of a terminal alkene pnas.orgacs.org.

Role of Nonheme Iron Oxidases in Fatty Acid Conversion

Nonheme iron oxidases play a crucial role in the conversion of fatty acids into terminal alkenes. The UndA enzyme family, for instance, functions as a nonheme iron(II)-dependent oxidase that specifically converts medium-chain fatty acids (C10–C14) into terminal alkenes sdu.edu.cnpnas.orgpnas.orgresearchgate.netresearchgate.netnih.gov. This enzymatic activity is essential for the production of compounds like 1-undecene in various bacteria, such as Pseudomonas species pnas.orgpnas.org. These enzymes are vital for expanding the repertoire of biocatalysts capable of transforming abundant fatty acid precursors into valuable hydrocarbons, serving as a basis for biotechnological applications in biofuel and chemical production pnas.orgnih.gov.

Genetic Determinants and Homolog Expression in Microorganisms

The biosynthesis of this compound in microorganisms is primarily linked to fatty acid metabolism. Specific enzymes and genes have been identified as crucial for its production. For instance, the undA gene, found in Pseudomonas species, has been identified as necessary and sufficient for 1-undecene production in Escherichia coli nih.govpnas.org. This enzyme, UndA, is described as a nonheme iron(II)-dependent oxidase/decarboxylase that converts lauric acid (a medium-chain fatty acid) into 1-undecene, carbon dioxide, and water through a process involving β-hydrogen abstraction acs.orgacs.org. Other enzymes like UndB, a desaturase-like decarboxylase, and OleTJE, a cytochrome P450 fatty acid peroxygenase, are also involved in the biosynthesis of various alkenes from fatty acids in different bacterial species nih.govpnas.orgacs.orgresearchgate.net. The expression of these genes and the corresponding enzyme activities are key genetic determinants for alkene production. Homologs of these enzymes have been found in various bacteria, indicating a conserved biochemical pathway for alkene synthesis across different species nih.govpnas.org.

Biocatalytic Approaches to Olefin Production from Renewable Feedstocks

The production of olefins, including this compound, from renewable feedstocks via biocatalysis is an area of active research, aiming for sustainable chemical manufacturing. Microorganisms are engineered to utilize readily available carbon sources, such as sugars or biomass hydrolysates, to synthesize these valuable compounds researchgate.netresearchgate.netacs.orggoogle.comgoogle.comieabioenergy.comresearchgate.net.

Strain Engineering for Enhanced Biosynthesis

Strain engineering plays a critical role in optimizing the microbial production of this compound and related alkenes. This involves modifying the metabolic pathways of host organisms, such as Saccharomyces cerevisiae or Escherichia coli, to enhance the flux towards alkene synthesis and improve product yield. Strategies include eliminating competing metabolic pathways that consume fatty acid precursors, introducing or overexpressing genes encoding key biosynthetic enzymes like UndA or UndB, and optimizing cofactor supply and electron transfer systems acs.orgresearchgate.netacs.orgnih.gov. For example, engineering Saccharomyces cerevisiae with the undB gene from Pseudomonas fluorescens has led to significant improvements in 1-alkene production researchgate.net. Furthermore, co-expression of redox partners like putidaredoxin and putidaredoxin reductase with UndB has been shown to increase 1-alkene production in S. cerevisiae researchgate.net.

In Vitro Enzymatic Assays and Mechanistic Studies

In vitro enzymatic assays are crucial for understanding the biochemical mechanisms underlying this compound biosynthesis. Purified recombinant enzymes, such as UndA, are used to study their substrate specificity, catalytic activity, and reaction mechanisms. These studies often involve using isotopically labeled substrates, like [1-¹³C]lauric acid, to trace the metabolic fate of the carbon atoms and to identify byproducts such as ¹³C-CO₂ nih.govpnas.orgacs.orggoogle.com. Mechanistic studies have revealed that UndA, for instance, is an iron-dependent enzyme that cleaves lauric acid, releasing CO₂ and forming 1-undecene nih.govacs.orgacs.org. Such investigations help in deciphering the precise roles of different enzymes and cofactors, providing a foundation for further metabolic engineering efforts.

Biological Functions and Ecological Roles

The presence and production of this compound in microbial communities suggest potential roles in inter- and intra-species communication and influence on microbial community structure.

Contribution to Bacterial Communication and Quorum Sensing Systems

Volatile organic compounds (VOCs), including 1-undecene, are increasingly recognized as mediators of bacterial communication. Pseudomonas fluorescens MFE01, for example, emits 1-undecene, which contributes to the aerial inhibition of Legionella pneumophila growth nih.govresearchgate.netfrontiersin.org. This suggests that 1-undecene can act as a signaling molecule, influencing the behavior of other microorganisms. While quorum sensing (QS) systems based on N-acyl homoserine lactones are well-studied in Pseudomonas, the role of VOCs like 1-undecene in modulating these systems or acting as independent communication signals is an emerging area of research nih.govfrontiersin.orgmdpi.com. Some studies indicate that blends of VOCs, including 1-undecene, produced by Pseudomonas chlororaphis can influence quorum sensing by quenching signals required for phenazine (B1670421) biosynthesis frontiersin.org.

Influence on Biofilm Formation and Microbial Interactions

This compound has been implicated in influencing microbial interactions, particularly concerning biofilm formation. Research on Pseudomonas fluorescens MFE01 demonstrated that a mutant unable to emit 1-undecene was impaired in biofilm maturation nih.govresearchgate.net. Exposing this mutant to volatile compounds emitted by the wild-type strain restored biofilm maturation, indicating a role for 1-undecene in this process. Additionally, studies have shown that certain VOCs, including 1-undecene, can have inhibitory effects on the biofilm formation and adherence of other bacteria, such as Streptococcus mutans aip.orgmdpi.com. The precise mechanisms by which 1-undecene influences biofilm development and other microbial interactions are still under investigation.

Synthetic Strategies and Chemical Reactivity of 8 Methyl 1 Undecene

Chemical Synthesis Methodologies

The synthesis of branched alkenes like 8-Methyl-1-undecene requires precise control over regioselectivity and, in some cases, stereoselectivity. Several strategies can be employed to construct such molecular architectures.

Directed Synthesis of Branched Alkenes

The directed synthesis of branched alkenes often involves building the carbon skeleton with the branching point already established or introduced through specific reactions. Methods that control the position of unsaturation and branching are crucial. For instance, Wittig reactions or related olefination techniques starting from appropriately branched aldehydes or ketones can be used to install the terminal double bond. Alternatively, Grignard reagents or organolithium compounds derived from branched alkyl halides can react with unsaturated precursors, followed by elimination steps to yield the desired branched alkene. The synthesis of specific branched alpha-olefins can also be achieved through Ziegler-Natta polymerization or related coordination polymerization techniques, where the control over monomer insertion and chain growth can lead to branched structures, although direct synthesis of a specific isomer like this compound might require tailored catalysts and conditions acs.org.

Stereoselective Approaches to Alkene Scaffolds

While this compound itself is a terminal alkene and thus does not possess E/Z isomerism at the double bond, stereoselective synthesis principles are paramount when constructing more complex molecules or when the synthesis involves intermediates where stereochemistry is critical. For general alkene synthesis, methods such as the Julia olefination, Wittig reaction, or palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck) can be adapted to control alkene geometry. For terminal alkenes, stereoselectivity is more relevant in the synthesis of precursors or in reactions where the double bond is formed internally and then isomerized or modified. Research into enantioselective synthesis of various alkene scaffolds highlights the development of catalytic systems that control the stereochemical outcome of reactions involving alkenes, often through metal-catalyzed processes that precisely guide bond formation acs.orgacs.orgnih.govacs.orgnih.govchemistryviews.orgnih.govorganic-chemistry.orgrsc.orgmdpi.com.

Olefin Metathesis and Related Transformations

Olefin metathesis, particularly cross-metathesis (CM), offers a powerful route for the synthesis and modification of alkenes acs.orgcaltech.eduillinois.educaltech.edubeilstein-journals.org. In the context of this compound, CM could potentially be used to couple smaller olefin fragments to construct the undecene backbone with the methyl branch. For example, a shorter branched olefin could be cross-metathesized with a longer linear α-olefin. The success of such a strategy depends on the catalyst's ability to tolerate the functional groups present and to selectively form the desired cross-coupled product over homocoupled byproducts. The choice of catalyst, reaction conditions, and the relative reactivity of the olefin substrates are critical for achieving high yields and selectivity acs.orgcaltech.eduillinois.educaltech.edu. While direct synthesis of this compound via CM might be challenging due to the specific structure, metathesis remains a key tool for alkene synthesis and modification in general.

Investigation of Chemical Reactions and Transformations

The terminal double bond in this compound makes it susceptible to a range of addition and functionalization reactions characteristic of alkenes. The presence of the methyl branch at the C8 position can influence the regioselectivity and kinetics of these reactions.

Radical-Mediated Additions and Kharasch Reactions

Radical-mediated additions to alkenes are a significant class of reactions. The Kharasch addition, a metal-catalyzed free radical addition of polyhalogenated alkanes to alkenes, is a notable example wikipedia.orgacs.orgbyjus.comvedantu.comacs.orgnih.govjst.go.jprsc.orgacs.org. Typically, this reaction involves the addition of a halogen atom and a carbon radical to the double bond. For terminal alkenes like this compound, radical addition generally proceeds in an anti-Markovnikov fashion, meaning the radical adds to the less substituted carbon (C1), and the halogen atom adds to the more substituted carbon (C2) of the double bond. The Kharasch reaction, historically involving initiators like peroxides or metal catalysts, has seen advancements with photocatalysis and transition metal catalysis, broadening its scope and improving efficiency acs.orgnih.govjst.go.jprsc.org. The mechanism often involves single-electron transfer (SET) processes, generating carbon radicals that then add to the alkene acs.orgacs.org. The specific outcome depends on the nature of the radical precursor and the catalyst used.

Olefin Functionalization (e.g., Hydroboration, Epoxidation, Ozonolysis)

Hydroboration: Hydroboration is a highly regioselective and stereoselective addition of a boron-hydrogen (B-H) bond across a carbon-carbon double bond, typically yielding an organoborane intermediate. For terminal alkenes like this compound, hydroboration with borane (B79455) (BH₃) or its derivatives (e.g., disiamylborane) predominantly occurs in an anti-Markovnikov fashion, placing the boron atom on the terminal carbon (C1) thieme-connect.combenthamopenarchives.comscielo.org.bowikipedia.orgbolivianchemistryjournal.org. This regioselectivity is driven by both electronic and steric factors, favoring the less substituted carbon. The resulting organoboranes are versatile intermediates that can be readily oxidized (e.g., with hydrogen peroxide) to alcohols, or undergo other transformations like halogenation or amination, leading to anti-Markovnikov addition products thieme-connect.combenthamopenarchives.comwikipedia.org.

Epoxidation: Epoxidation involves the addition of an oxygen atom across the double bond to form a three-membered cyclic ether, known as an epoxide or oxirane leah4sci.comchemistrysteps.comvisualizeorgchem.com. This reaction is typically achieved using peroxyacids, such as meta-chloroperoxybenzoic acid (mCPBA), or other oxidants in the presence of catalysts. The reaction is a concerted process, meaning the oxygen atom adds to both carbons of the double bond simultaneously from the same face, preserving the alkene's stereochemistry (syn-addition). For this compound, epoxidation would yield 8-methylundecane-1,2-epoxide. The reactivity of alkenes in epoxidation generally increases with electron-donating substituents, making terminal alkenes moderately reactive chemistrysteps.com.

Ozonolysis: Ozonolysis is a powerful method for the oxidative cleavage of carbon-carbon double bonds using ozone (O₃) libretexts.orgmasterorganicchemistry.combyjus.comwikipedia.org. The reaction cleaves both the sigma and pi bonds of the alkene, replacing them with carbonyl groups. The specific products depend on the work-up conditions. A reductive work-up (e.g., using dimethyl sulfide (B99878) or zinc) cleaves the ozonide intermediate to yield aldehydes and/or ketones. An oxidative work-up (e.g., using hydrogen peroxide) can lead to carboxylic acids or ketones. For this compound, ozonolysis would cleave the C1=C2 double bond. With a reductive work-up, it would yield formaldehyde (B43269) (from the C1 end) and 9-methylundecanal (from the C2 to C11 chain). With an oxidative work-up, formaldehyde would be oxidized to formic acid (or further to CO₂ and water), and 9-methylundecanal would be oxidized to 9-methylundecanoic acid. Ozonolysis is a valuable tool for structural determination of alkenes and for synthesizing smaller carbonyl compounds libretexts.orgmasterorganicchemistry.combyjus.comwikipedia.org.

Compound List:

Polymerization Studies and Derivative Formation

As a branched alpha-olefin, this compound possesses a terminal double bond that renders it susceptible to both polymerization and various chemical derivatization reactions. While specific, detailed research studies focusing exclusively on the polymerization of this compound or the formation of its derivatives were not extensively found in the provided literature search, general principles governing the behavior of similar branched alpha-olefins can be applied to infer its potential reactivity.

Polymerization Studies

The polymerization of alpha-olefins is a cornerstone of modern polymer science, with catalysts playing a critical role in controlling the structure and properties of the resulting polymers. For branched alpha-olefins like this compound, the presence of the methyl group at the eighth carbon position influences the polymerization process and the characteristics of the resultant polymer.

Catalytic Systems: The polymerization of alpha-olefins is typically achieved using transition metal catalysts, including Ziegler-Natta catalysts, metallocene catalysts, and late-transition metal catalysts (such as nickel and palladium complexes) core.ac.ukmdpi.comresearchgate.netacs.orgrsc.orgmdpi.commdpi.comethz.ch. These catalytic systems are designed to control factors like molecular weight, molecular weight distribution, branching density, and stereoregularity.

Influence of Branching: The methyl branch in this compound is expected to influence the polymer architecture. Branched alpha-olefins, when polymerized, often lead to polymers with increased branching, potentially resulting in amorphous materials with lower melting points and glass transition temperatures, and sometimes exhibiting elastomeric properties mdpi.comrsc.org. The steric bulk introduced by the methyl group can affect the catalyst's activity and selectivity during polymerization.

Copolymerization: Similar to other long-chain alpha-olefins, this compound could potentially be copolymerized with monomers such as ethylene. Such copolymerization often leads to linear low-density polyethylene (B3416737) (LLDPE) with modified properties, where the incorporated alpha-olefin acts as a comonomer, influencing crystallinity and mechanical properties acs.orgmdpi.commdpi.com. Research into catalysts capable of polymerizing sterically hindered or functionalized alpha-olefins is ongoing, suggesting potential pathways for incorporating branched monomers like this compound into polymer chains core.ac.ukmdpi.comrsc.orgethz.ch.

Lack of Specific Data: It is important to note that the literature search did not yield specific research papers detailing the polymerization of this compound, including precise reaction conditions, specific catalysts employed, yields, or detailed characterization of the resulting polymers. Therefore, specific data tables or detailed research findings for this compound polymerization are not available from the reviewed sources.

Derivative Formation

The terminal alkene functionality in this compound provides a reactive site for a variety of chemical transformations, allowing for the synthesis of diverse derivatives. These reactions are typical for terminal alkenes.

Electrophilic Addition Reactions: The double bond can undergo electrophilic addition reactions. For instance, hydrohalogenation (addition of HX, where X is a halogen) would yield haloalkanes. Hydration, typically catalyzed by acids, would lead to the formation of alcohols.

Oxidation Reactions: The alkene can be oxidized to form epoxides (using peroxy acids) or diols (via dihydroxylation using reagents like osmium tetroxide or potassium permanganate).

Hydroboration-Oxidation: This two-step process converts the terminal alkene into a primary alcohol, yielding 8-methylundecan-1-ol.

Hydrogenation: Catalytic hydrogenation (e.g., using H₂ gas with a metal catalyst like Pd, Pt, or Ni) would saturate the double bond, converting this compound into its corresponding alkane, 8-methylundecane.

Functionalized Monomer Synthesis: The ability to introduce functional groups onto the terminal alkene is crucial for creating monomers for specialized polymers. For example, the synthesis of bromoalkenes like 11-bromo-1-undecene (B109033) has been reported, which are then used in copolymerization reactions mdpi.commdpi.com. While specific studies on the derivatization of this compound were not detailed in the search results, analogous reactions could be applied to introduce functionalities such as halogens, hydroxyl groups, or other reactive moieties.

Lack of Specific Data: Similar to polymerization studies, the literature search did not provide specific experimental details, reaction conditions, yields, or characterization data for the derivative formation of this compound. Therefore, no specific data tables or detailed research findings for these derivative formations are available from the reviewed sources.

Advanced Analytical Characterization in Research

Chromatographic and Spectrometric Techniques for Research Applications

Gas Chromatography-Mass Spectrometry (GC-MS) for Compositional Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique widely employed for the separation, identification, and quantification of volatile and semi-volatile organic compounds. It combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. In GC-MS, a sample is vaporized and separated based on its boiling point and polarity as it travels through a GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that can be compared to spectral libraries for identification researchgate.netmdpi.comaustinpublishinggroup.com.

Headspace Solid Phase Microextraction (HS-SPME) Coupled GC-MS for Volatile Detection

Headspace Solid Phase Microextraction (HS-SPME) coupled with GC-MS is a highly sensitive technique for the analysis of volatile and semi-volatile compounds in complex matrices. This method involves equilibrating volatile analytes in the headspace above a sample at a controlled temperature, and then adsorbing them onto a coated fiber. The fiber is subsequently desorbed directly into the GC-MS system. HS-SPME is particularly useful for analyzing compounds present at low concentrations or when dealing with matrices that are difficult to inject directly, such as biological samples or environmental matrices mdpi.com. Research has shown its efficacy in characterizing volatile compounds in oils, where 8-Methyl-1-undecene has been identified as a component mdpi.com.

Applications in Pyrolysis Oil Characterization

GC-MS is instrumental in the characterization of complex mixtures produced from processes like pyrolysis, which converts waste materials into fuels and chemicals. Studies on the pyrolysis of mixed waste plastics have utilized GC-MS to identify a wide range of hydrocarbon compounds, including alkenes such as this compound, alongside alkanes, alcohols, and other organic molecules austinpublishinggroup.com. The technique allows for the determination of the carbon chain length distribution and the identification of specific isomers and functional groups present in the resulting fuel oils, providing critical data for process optimization and product quality assessment austinpublishinggroup.com.

Quantification in Complex Biological Extracts

The quantification of specific compounds within complex biological extracts, such as seed oils or other natural products, is a key application of GC-MS. For instance, GC-MS analysis has been used to determine the detailed chemical composition of Nigella sativa seed oil, identifying and quantifying various components, including fatty acids, terpenes, and alkenes like this compound researchgate.netksu.edu.trresearchgate.net. This capability is vital for understanding the bioactive potential of natural products and for quality control in the food, nutraceutical, and pharmaceutical industries. The ability to accurately quantify components like this compound at specific concentrations (e.g., 3.28% in one study) within these complex matrices highlights the precision of GC-MS researchgate.netksu.edu.trresearchgate.net.

Complementary Spectroscopic Methods (e.g., FTIR for functional groups in complex mixtures)

Fourier Transform Infrared (FTIR) spectroscopy serves as a complementary analytical method, particularly for identifying functional groups within complex mixtures. When applied to samples analyzed by GC-MS, such as pyrolysis oils, FTIR can provide additional information about the chemical nature of the compounds present. For example, FTIR can confirm the presence of alkene functional groups (C=C stretching vibrations) or hydrocarbon chains within the complex fuel mixture, thereby corroborating GC-MS findings and offering a more comprehensive characterization of the sample austinpublishinggroup.com. This synergistic approach enhances the confidence in compound identification and structural elucidation.

Data Tables

Table 1: Identified Components in Nigella sativa Seed Oil

This table presents a selection of major components identified in Nigella sativa seed oil via GC-MS analysis, illustrating the application of the technique in natural product characterization.

| Retention Time (RT) | Component Name | Quantity (%) |

| (Not specified) | Palmitic acid | 10.48 |

| (Not specified) | Linoleic acid | 8.05 |

| (Not specified) | o-cyemene | 7.11 |

| (Not specified) | 3,5-dimethyl cyclohexanol | 6.68 |

| (Not specified) | Thymoquinone | 6.44 |

| (Not specified) | p-tert-buthyl catechol | 6.28 |

| (Not specified) | This compound | 3.28 |

| (Not specified) | Other compounds (24 total) | (Remainder) |

Source: Adapted from research on Nigella sativa seed oil composition researchgate.netksu.edu.trresearchgate.net. Specific retention times were not provided in the source material for all components.

Table 2: Hydrocarbon Composition in Pyrolysis Fuel Oil

Research Applications and Potential Utilities of 8 Methyl 1 Undecene

Investigation of Bioactivity and Bio-interactions

Anti-Biofilm and Anti-Adherence Activity in Microbial Systems

Research has indicated that 8-Methyl-1-undecene, as a component of complex natural extracts, may possess properties that inhibit microbial biofilm formation and adherence. A study investigating the anti-biofilm and anti-adherence activities of sub-fraction 18 (SF18) derived from the stem bark of Melastoma malabathricum identified this compound among its constituents researchgate.netaip.orgaip.org. This sub-fraction demonstrated significant activity against Streptococcus mutans, a bacterium known for its role in oral biofilm formation.

The study found that SF18 reduced biofilm formation by S. mutans in a concentration-dependent manner. All tested concentrations of SF18 showed a significant decrease (p<0.05) in biofilm formation compared to the control group researchgate.netaip.org. Similarly, SF18 was observed to reduce the adherence activity of S. mutans, also in a dose-dependent manner, with significant reductions (p<0.05) observed across all tested concentrations compared to the control researchgate.netaip.org.

The research quantified the efficacy of SF18 by determining the concentrations required for a 50% reduction in these activities.

Table 1: Anti-Biofilm and Anti-Adherence Activity of Melastoma malabathricum Sub-fraction 18 (SF18) against Streptococcus mutans

| Activity Type | Concentration for 50% Reduction (mg/ml) |

| Anti-Biofilm Activity | 1.88 |

| Anti-Adherence Activity | 3.75 |

Note: SF18 contained several compounds, including this compound, hexanoic acid, propanenitrile, and 1-decene (B1663960) researchgate.netaip.orgaip.org.

Component in Herbal Formulations for Pest Control

This compound has been identified as a constituent in a herbal formulation developed for the control of stored product beetles. Research on Clerodendrum capitatum extracts led to the preparation of a hexane (B92381) extract-based herbal formulation, which was analyzed using Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Flame Ionization Detection (GC-FID) researchgate.netoup.comoup.comgrafiati.comresearchgate.net. This formulation demonstrated significant insecticidal properties against major stored grain pests, including Sitophilus oryzae (rice weevil), Rhyzopertha dominica (lesser grain borer), and Tribolium castaneum (red flour beetle) researchgate.netoup.comoup.comgrafiati.comresearchgate.net.

The analysis revealed that the herbal formulation comprised multiple compounds, with this compound present at 4.9% researchgate.netoup.comoup.comgrafiati.comresearchgate.net. The formulation exhibited high toxicity, achieving 80%–90% mortality in mixed-age cultures of these pests within 24 hours of exposure at a dose of 200 µg/L. Furthermore, complete mortality (100%) was recorded at the same dose (200 µg/L) after 72 hours of exposure researchgate.netoup.comoup.comgrafiati.comresearchgate.net.

Table 2: Chemical Composition of the Clerodendrum capitatum Herbal Formulation

| Compound Name | Percentage (%) |

| 2-Heptanone, 3-methyl | 33.9 |

| Hexahydrofarnesyl acetone (B3395972) | 25.3 |

| 3-Dodecen-1-al | 10.2 |

| This compound | 4.9 |

| 1-Tetradecene | 3.6 |

| dl-Isopulegol | 3.3 |

| Furan, 2-pentyl | 3.1 |

| 7-(3-Oxobutyl)-2,2,6-trimethylcycloheptanone | 2.6 |

| 5,9-Dimethylundec-1-ene | 2.3 |

| 3-Ethyl heptan-3-ol | 2.1 |

| 1-Octadecene | 1.8 |

| R-(+)-3-Isopropyl-6-Oxoheptanoic acid | 1.8 |

| 5,8-Tridecanedione | 1.8 |

| Octanoic acid | 1.1 |

Note: The total identified components represented 97.8% of the formulation oup.comoup.com.

The insecticidal efficacy of the C. capitatum herbal formulation against stored grain pests is summarized below.

Table 3: Insecticidal Efficacy of Clerodendrum capitatum Herbal Formulation Against Stored Grain Pests

| Pest Species | Exposure Time | Dose | Mortality (%) |

| Sitophilus oryzae | 24 hours | 200 µg/L | 80–90 |

| Rhyzopertha dominica | 24 hours | 200 µg/L | 80–90 |

| Tribolium castaneum | 24 hours | 200 µg/L | 80–90 |

| Sitophilus oryzae | 72 hours | 200 µg/L | 100 |

| Rhyzopertha dominica | 72 hours | 200 µg/L | 100 |

| Tribolium castaneum | 72 hours | 200 µg/L | 100 |

These findings highlight the potential of this compound as a component in natural products with biological activities, contributing to the development of novel solutions in microbial control and pest management researchgate.netaip.orgaip.orgresearchgate.netoup.comoup.comgrafiati.comresearchgate.net.

Theoretical and Computational Chemistry Studies on 8 Methyl 1 Undecene

Mechanistic Elucidation of Biosynthetic Pathways

The biosynthesis of medium-chain alkenes, including terminal olefins, is an area of active research, with computational approaches playing a crucial role in understanding enzymatic mechanisms and metabolic pathways. While specific biosynthetic routes for 8-Methyl-1-undecene have not been extensively detailed, studies on the biosynthesis of the parent compound, 1-undecene (B165158), offer valuable insights into potential enzymatic strategies.

Research has identified that certain bacteria, such as Pseudomonas species, naturally produce 1-undecene through an unknown biosynthetic pathway. Computational and biochemical analyses have revealed a novel family of nonheme oxidases responsible for converting medium-chain fatty acids (C10–C14) into their corresponding terminal olefins. This process is characterized by an oxygen-activating, nonheme iron-dependent mechanism. Key mechanistic insights suggest an unusual β-hydrogen abstraction during fatty acid substrate activation pnas.org. Computational metabolic analysis has further explored the bioproduction of 1-undecene, characterizing its pathway as originating from fatty acid metabolism, involving elongation and reduction of the aliphatic chain from acetyl-CoA and malonyl-CoA, with a significant requirement for NADPH biorxiv.org. The theoretical maximum productivity and carbon conversion efficiency for 1-undecene have been computationally modeled, indicating its potential as a biofuel precursor biorxiv.org.

These findings suggest that the biosynthesis of branched alkenes like this compound might involve similar enzymatic machinery, potentially utilizing fatty acid precursors and employing oxidative decarboxylation or related mechanisms. Computational modeling of enzyme active sites and reaction intermediates would be essential to elucidate the specific steps and stereochemical outcomes in such pathways.

Computational Modeling of Reaction Kinetics and Thermodynamics

Computational chemistry offers powerful tools for predicting and understanding the kinetics and thermodynamics of chemical reactions involving hydrocarbons like this compound. Various theoretical methods, including Density Functional Theory (DFT) and ab initio calculations, are employed to model reaction pathways, transition states, and energy barriers acs.org.

Reaction Kinetics: Studies on the reaction kinetics of similar alkenes, such as 2-methyl-1-alkenes, have utilized computational methods like B3LYP/cc-pVTZ and MP2/6-311++G(d,p) levels of theory to determine rate constants. These calculations provide data that can be reconciled with experimental observations and offer detailed information about reaction systems not readily accessible through experimentation alone acs.org. For instance, kinetic studies have investigated the reaction mechanisms of n-alkanes and 1-alkenes in combustion processes, developing detailed chemical kinetic reaction mechanisms that account for both high and low-temperature pathways osti.govosti.govresearchgate.net. Computational modeling has also been applied to reactions involving undecene, such as reductive amination, to understand reaction thermodynamics and microkinetics under various solvent conditions rsc.org.

Thermodynamics: The prediction of thermodynamic properties for organic compounds is often achieved through Quantitative Structure-Property Relationship (QSPR) models and group contribution methods. These methods relate molecular structure to properties like standard enthalpy of formation, critical volume, and boiling points scispace.combyu.edumdpi.com. For example, QSPR models utilizing genetic algorithms have been developed to predict the standard enthalpy of formation based on molecular descriptors derived from chemical structures mdpi.com. Similarly, methods exist for estimating thermodynamic properties of hydrocarbons based on their chain length and branching, allowing for predictions for compounds like 1-undecene by referencing parent structures byu.edu.

Table 1: Example Computed Properties of this compound

| Property | Value | Unit | Source Method/Reference |

| Molecular Weight | 168.32 | g/mol | Computed by PubChem nih.gov |

| Computed XLogP3 | 5.9 | Computed by XLogP3 nih.gov | |

| Computed Surface Area | 0 | Ų | Computed by Cactvs nih.gov |

| CAS Registry Number | 74630-40-3 | NIST Chemistry WebBook ebi.ac.uk |

Table 2: Example Kinetic Data for 2-Methyl-1-alkenes (Computational Study)

| Alkene | Rate Constant (10⁻¹¹ cm³ molecule⁻¹ s⁻¹) | Error (±) | Source Reference |

| 2-methyl-1-pentene (B165372) | 5.67 | 0.21 | acs.org |

| 2-methyl-1-hexene (B165367) | 6.50 | 0.11 | acs.org |

| 2-methyl-1-heptene (B91929) | 6.71 | 0.21 | acs.org |

| 2-methyl-1-octene (B165369) | 7.02 | 0.16 | acs.org |

| 2-methyl-1-nonene (B1345651) | 7.28 | 0.21 | acs.org |

| 2-methyl-1-decene (B80586) | 7.85 | 0.26 | acs.org |

| 2-methyl-1-undecene (B103759) | 7.85 | 0.21 | acs.org |

Structure-Activity Relationship (SAR) Studies for Bioactive Properties

Structure-Activity Relationship (SAR) studies are fundamental in understanding how a molecule's chemical structure influences its biological activity or reactivity. For alkenes, SAR investigations often focus on the impact of substituents, double bond position, and steric factors on their interactions with biological targets or their chemical behavior in environmental processes.

While specific SAR studies for the bioactive properties of this compound are not explicitly detailed, general SAR principles for aliphatic alkenes are well-established. For instance, in the context of gas-phase ozonolysis, SAR models have been developed that consider the inductive and steric effects of alkyl substituents on the reactivity of alkenes. These models aim to correlate structural features with reaction rate constants researchgate.net. The presence of a methyl group at the 8th position of the undecene chain in this compound would introduce branching, potentially influencing its interaction with enzymes or its metabolic fate compared to a linear undecene. Computational SAR (QSAR) approaches, which use statistical models to link molecular descriptors to biological activity, are broadly applied in drug discovery and chemical biology, and could be adapted to study the potential bioactivity of this compound acs.org.

Table 3: Computational Metabolic Yields for 1-Undecene

| Alkene | Theoretical Max. Productivity (g/g) | Carbon Conversion Efficiency (c-mol/c-mol) | Source Reference |

| 1-Undecene | 0.95 | 0.44 | biorxiv.org |

Compound Name List:

this compound

1-undecene

2-methyl-1-pentene

2-methyl-1-hexene

2-methyl-1-heptene

2-methyl-1-octene

2-methyl-1-nonene

2-methyl-1-decene

2-methyl-1-undecene

8-methyl-1-nonadecene

17-methyl-1-nonadecene

Acetyl-CoA

Malonyl-CoA

NADPH

N-dodecanal

N,N-diethyltridecane-1-amine

1-undecene-2,3-dicarboxylic acid

Chloropupukeananin

Iso-A82775C

Pestheic acid

Maldoxin

Chloropestolide A

Chlorotheolides A and B

Chloropupukenolides C and D

n-Undecane

n-Octane

n-Nonane

n-Decane

n-Dodecane

n-Tridecane

n-Tetradecane

n-Pentadecane

n-Hexadecane

Iso-octane

2,2,4,4,6,8,8-heptamethyl nonane (B91170)

n-Heptane

2-methyl-1,5-hexadiene (B165376)

1,8-diazabicyclo[5.4.0]undec-7-ene (DBU)

8-METHYL-1-NONANOL

1-DODECANOL

1-TRIDECANOL

1-TETRADECANOL

1-PENTADECANOL

1-HEPTADECANOL

2-ETHYL-1-

Future Research Directions and Emerging Paradigms

Development of Novel and Green Synthetic Methodologies

The future of chemical manufacturing hinges on the development of sustainable and efficient synthetic routes. For 8-Methyl-1-undecene, research is anticipated to move beyond traditional organic synthesis in favor of greener, catalyst-driven methodologies.

Current synthetic chemistry offers a toolbox of reactions that could be adapted for the specific synthesis of this compound. Modern catalytic processes such as palladium-catalyzed cross-coupling reactions (e.g., the Heck reaction) provide a framework for creating carbon-carbon bonds with high selectivity, which could be used to couple a vinyl group to a branched alkyl chain. researchgate.net Similarly, rhodium-catalyzed hydroformylation presents a method for producing branched aldehydes from alkenes, which can then be further converted to the desired alkene structure. nih.gov The key challenge lies in controlling regioselectivity to achieve the specific 8-methyl substitution.

A particularly promising avenue for green synthesis is alkene metathesis. This powerful catalytic reaction, often utilizing ruthenium-based catalysts like Grubbs' catalyst, allows for the rearrangement of carbon-carbon double bonds. pherobase.com A potential strategy could involve the cross-metathesis of a commercially available terminal alkene with a branched internal alkene, or the ethenolysis of a larger, bio-derived branched precursor. researchgate.net These methods are often more atom-economical and can operate under milder conditions than traditional synthetic pathways.

Future research will likely focus on:

Catalyst Design: Developing catalysts that offer high regioselectivity for the synthesis of branched alkenes, minimizing the formation of unwanted isomers. uwo.ca

Bio-based Feedstocks: Investigating the use of renewable starting materials, such as fatty acids from plant oils, which can be chemically modified to produce the this compound backbone.

Process Intensification: Exploring flow chemistry and other process intensification technologies to make the synthesis more efficient, safer, and scalable.

Advanced Metabolic Engineering and Bioprocess Optimization for Enhanced Production

Harnessing biological systems for chemical production offers a highly sustainable alternative to chemical synthesis. The biosynthesis of alkenes in microorganisms presents a compelling route for the production of this compound.

Nature has already provided blueprints for the biosynthesis of similar molecules. For instance, bacteria from the genus Jeotgalicoccus are known to produce 8-methyl-1-nonadecene through the action of a cytochrome P450 fatty acid peroxygenase. nih.gov This enzyme catalyzes the conversion of a branched-chain fatty acid into a terminal alkene. Another relevant pathway is found in Pseudomonas species, which produce 1-undecene (B165158) from lauric acid using a novel nonheme iron oxidase known as UndA. nih.gov

These discoveries pave the way for the metabolic engineering of a suitable microbial host, such as Escherichia coli or Saccharomyces cerevisiae, for the production of this compound. Key research directions include:

Enzyme Discovery and Engineering: Identifying and characterizing novel enzymes with activity towards branched-chain fatty acid precursors of the correct chain length. This may involve mining genomic databases for homologs of known alkene-producing enzymes or using protein engineering to alter the substrate specificity of existing enzymes like UndA.

Precursor Supply Enhancement: Engineering the host's metabolism to increase the intracellular pool of the specific precursor, 9-methyldodecanoic acid. This involves upregulating pathways for branched-chain fatty acid synthesis, which are often initiated with precursors like isobutyryl-CoA or isovaleryl-CoA.

Bioprocess Optimization: Developing efficient fermentation and product recovery strategies. Since this compound is a volatile compound, techniques like in-situ product removal (e.g., gas stripping or solvent trapping) could be employed to prevent product toxicity and simplify downstream processing.

Exploration of Undiscovered Biological Functions and Ecological Niches

The structural features of this compound suggest it may play specific roles in biological systems. Its natural occurrence has been identified in the seed oil of Nigella sativa and as a component in a bioactive fraction from the plant Melastoma malabathricum. researchgate.netaip.org The fraction from M. malabathricum demonstrated significant anti-biofilm and anti-adherence activity against the bacterium Streptococcus mutans, a key contributor to dental caries. aip.org While this activity is attributed to a mixture of compounds, the presence of this compound warrants further investigation into its specific contribution to this antimicrobial effect.

In the insect world, methyl-branched hydrocarbons are crucial semiochemicals that mediate a wide range of behaviors. nih.gov They function in chemical communication for species and nestmate recognition, and as pheromones. researchgate.netu-tokyo.ac.jpresearchgate.net The Pherobase, a database of behavior-modifying chemicals, lists this compound as a semiochemical, suggesting a potential, yet uncharacterized, role in insect communication. pherobase.com The related compound 1-undecene has been identified as a male-emitted sex pheromone in the bean seed beetle, Bruchus rufimanus, further supporting the hypothesis that this compound could have a similar signaling function in other species. researchgate.net

Future research in this area should focus on:

Bioactivity Screening: Systematically testing pure this compound for a range of biological activities, including antimicrobial, antifungal, and cytotoxic effects.

Ecological Chemistry: Investigating its role as a semiochemical in various ecosystems. This could involve analyzing the volatile profiles of plants and insects and conducting behavioral assays to determine if it acts as an attractant, repellent, or aggregation pheromone.

Mode of Action Studies: If a biological activity is confirmed, subsequent research should aim to elucidate the underlying molecular mechanism. For example, if it possesses anti-biofilm properties, studies would explore its effect on bacterial cell signaling and adhesion.

Integration with Advanced Materials Science for Functional Applications

The terminal double bond in this compound makes it a valuable monomer for polymerization, opening up possibilities for its use in advanced materials. While linear alpha-olefins are common in polymer production, the introduction of a methyl branch on the polymer side chain could impart unique properties to the resulting material.

Modern polymerization techniques are well-suited for incorporating functional monomers like this compound. Metallocene catalysts, for example, have revolutionized polyolefin production, allowing for the synthesis of polymers with precise microstructures. core.ac.uk These catalysts could be used to copolymerize this compound with standard monomers like ethylene (B1197577) or propylene (B89431) to create new classes of polymers. The resulting branched structure could influence properties such as crystallinity, melting point, flexibility, and solubility.

Furthermore, techniques like Ring-Opening Metathesis Polymerization (ROMP) are known for their exceptional tolerance to different functional groups, enabling the creation of highly functional polymers. uwo.canih.gov This opens the door to creating complex polymer architectures where the this compound unit provides specific side-chain functionality.

Key future research directions include:

Homopolymerization and Copolymerization: Investigating the polymerization of this compound and its copolymerization with other olefins using various catalytic systems to understand how its branched structure affects polymer properties.

Synthesis of Functional Polymers: Using this compound as a comonomer to introduce regularly spaced branches into a polymer backbone. This could lead to materials with tailored thermal or mechanical properties for applications ranging from specialty packaging to elastomers. google.comwipo.int

Surface Modification: Exploring the use of this compound in creating functional surfaces. The terminal alkene can be tethered to surfaces like silicon and then further modified, with the branched alkyl chain influencing the packing and properties of the resulting monolayer.

Q & A

Basic: What analytical techniques are most effective for identifying and quantifying 8-methyl-1-undecene in complex matrices?

Answer:

Gas chromatography-mass spectrometry (GC-MS) is the primary method for identifying this compound due to its volatility and compatibility with non-polar compounds. Key steps include:

- Sample Preparation : Use solvent extraction (e.g., hexane or dichloromethane) for lipid-rich matrices, followed by purification via solid-phase extraction (SPE) to reduce interference .

- GC-MS Parameters : Optimal separation is achieved using a DB-5MS column (30 m × 0.25 mm, 0.25 μm film thickness) with a temperature gradient from 50°C to 300°C at 10°C/min. Electron ionization (EI) at 70 eV enhances fragmentation patterns for library matching (e.g., NIST) .

- Quantification : Internal standards (e.g., deuterated alkanes) are critical for correcting matrix effects. In studies of triploid rainbow trout, concentrations ranged from 9.28 to 11.68 ng/g fresh weight across different sampling sites, with variations attributed to environmental factors .

Basic: How do researchers validate the purity of synthesized this compound for experimental use?

Answer:

Validation involves a multi-step workflow:

- Chromatographic Purity : Confirm >95% purity via GC-MS or HPLC with UV detection (λ = 210 nm for alkenes).

- Spectroscopic Confirmation : Use -NMR to verify structural integrity (e.g., characteristic vinyl proton signals at δ 4.8–5.2 ppm and methyl branching at δ 0.8–1.2 ppm) .

- Reference Standards : Cross-check retention indices (e.g., Kovats index) against published databases to rule out co-eluting contaminants .

Advanced: What experimental designs are optimal for studying the stability of this compound under varying environmental conditions?

Answer:

Controlled stability studies should employ:

- Factorial Design : Test variables like temperature (4°C vs. 25°C), light exposure (UV vs. dark), and pH (neutral vs. acidic/basic) to model degradation kinetics .

- Accelerated Stability Testing : Use Arrhenius equations to predict shelf life under stress conditions (e.g., 40°C/75% relative humidity) .

- Analytical Endpoints : Monitor degradation products (e.g., oxidation to aldehydes) via GC-MS and quantify remaining this compound using calibration curves .

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Answer:

Discrepancies often arise from methodological variability. Mitigation strategies include:

- Meta-Analysis : Compare extraction methods (e.g., Soxhlet vs. supercritical CO), solvent polarity, and bioassay protocols (e.g., cell line specificity) .

- Standardized Reporting : Adopt CONSORT-like guidelines for chemical ecology studies, detailing exact concentrations, vehicle controls, and statistical power calculations .

- Mechanistic Follow-Up : Use isotopic labeling (e.g., -8-methyl-1-undecene) to trace metabolic pathways and confirm direct vs. indirect bioactivity .

Advanced: What computational tools are suitable for predicting the physicochemical properties of this compound?

Answer:

- Quantum Chemical Calculations : Software like Gaussian or ORCA can predict dipole moments, polarizability, and reaction energetics using density functional theory (DFT) at the B3LYP/6-31G* level .

- QSAR Modeling : Utilize platforms like PaDEL-Descriptor to correlate structural features (e.g., branching index, log) with experimental data (e.g., volatility, solubility) .

- Database Mining : Cross-validate predictions against PubChem entries, which provide experimentally derived properties such as boiling point (est. 215–220°C) and molecular weight (154.29 g/mol) .

Basic: What are the best practices for incorporating this compound into interdisciplinary studies (e.g., ecology, food science)?

Answer:

- Collaborative Frameworks : Define clear roles between chemists (synthesis/analysis) and domain experts (bioassays, ecological surveys) .

- Data Reproducibility : Publish raw chromatograms, NMR spectra, and experimental protocols in repositories like Dryad or Dataverse .

- Ethical Reporting : Disclose concentrations used in ecological studies to avoid overinterpretation of trace-level detections .

Advanced: How can researchers design mechanistic studies to elucidate the role of this compound in chemical signaling?

Answer:

- Behavioral Assays : Pair GC-MS with electrophysiology (e.g., electroantennography) to link compound presence with insect or animal responses .

- Isotope Tracing : Synthesize deuterated analogs to study metabolic fate in vivo .

- Molecular Docking : Use AutoDock Vina to predict interactions with olfactory receptors or enzymes, validated by site-directed mutagenesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.